One of the most prominent applications of diethyl 2-oxo-2-phenylethylphosphonate is in the Wadsworth-Emmons reaction, a powerful method for forming carbon-carbon double bonds (alkenes) []. This reaction involves the condensation of the phosphonate with an aldehyde or ketone, leading to the formation of a new alkene and the diethyl phosphonate anion as a byproduct []. The versatility of this reaction lies in its ability to generate a wide range of alkenes with different functionalities, making it a crucial tool in organic synthesis [].
Diethyl 2-oxo-2-phenylethylphosphonate can also be employed for the homologation of aldehydes. This process involves the conversion of an aldehyde to a terminal alkyne with one additional carbon atom []. This transformation is particularly useful for synthesizing complex molecules with specific carbon chain lengths [].
Beyond the aforementioned applications, diethyl 2-oxo-2-phenylethylphosphonate finds use in various other research areas:
Diethyl (2-oxo-2-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P and a CAS number of 3453-00-7. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it a significant subject of study in both organic chemistry and pharmacology. Its structure includes a phenyl group and a carbonyl group, contributing to its reactivity and potential applications in various fields.
These reactions highlight its versatility as a building block in organic synthesis.
Diethyl (2-oxo-2-phenylethyl)phosphonate has shown potential biological activities, particularly as an antioxidant. It is noted for its stability against oxidation, which allows it to scavenge free radicals effectively. This property makes it a candidate for applications in pharmaceuticals aimed at reducing oxidative stress-related damage in cells . Additionally, its structural features may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Several synthesis methods exist for diethyl (2-oxo-2-phenylethyl)phosphonate:
These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity.
Diethyl (2-oxo-2-phenylethyl)phosphonate stands out due to its unique combination of antioxidant properties and versatile reactivity, making it valuable for both research and practical applications.
Studies on diethyl (2-oxo-2-phenylethyl)phosphonate's interactions reveal its potential effects on biological systems. Research indicates that it may interact with various enzymes, possibly acting as an inhibitor or modulator. These interactions are crucial for understanding its therapeutic potential and safety profile. Further studies are needed to elucidate specific mechanisms of action and potential side effects.
Several compounds share structural similarities with diethyl (2-oxo-2-phenylethyl)phosphonate, including:
Compound | Unique Features |
XLogP3 1.6
Other CAS
3453-00-7
Wikipedia
Diethyl 2-oxo-2-phenylethylphosphonate
Dates
Modify: 2023-08-15
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